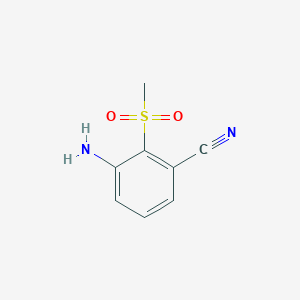
4-Isothiocyanato-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-2-methoxypyridine is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their versatile biological activities and are commonly found in many cruciferous vegetables. The molecular formula of this compound is C7H6N2OS, and it is characterized by the presence of an isothiocyanate group attached to a methoxypyridine ring.
Métodos De Preparación
The synthesis of 4-Isothiocyanato-2-methoxypyridine can be achieved through various methods. One common approach involves the reaction of the corresponding amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization using aqueous iron (III) chloride . This one-pot process is efficient and yields the desired isothiocyanate in moderate to good yields. Another method involves the use of cyanuric acid as the desulfurylation reagent under aqueous conditions . This method is also suitable for industrial production due to its scalability and economical nature.
Análisis De Reacciones Químicas
4-Isothiocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common reagents used in these reactions include bases like DABCO, oxidizing agents, and palladium catalysts. The major products formed from these reactions are typically thiourea derivatives and coupled products.
Aplicaciones Científicas De Investigación
4-Isothiocyanato-2-methoxypyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanato-2-methoxypyridine involves its interaction with cellular components. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
4-Isothiocyanato-2-methoxypyridine can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the methoxypyridine ring, which imparts distinct chemical properties and biological activities .
Similar compounds include:
2-Methoxypyridine: Used as a flavoring agent and in nucleic acid research.
3-Methoxypyridine: Known for its use in organic synthesis and as a flavoring agent.
4-Methoxypyridine: Similar applications in organic synthesis and flavoring.
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
4-isothiocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-4-6(9-5-11)2-3-8-7/h2-4H,1H3 |
Clave InChI |
RHNPVFMCJGTZCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


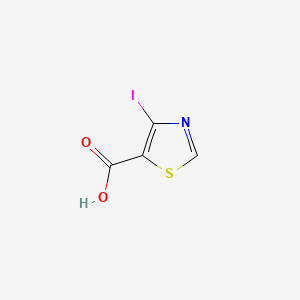
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
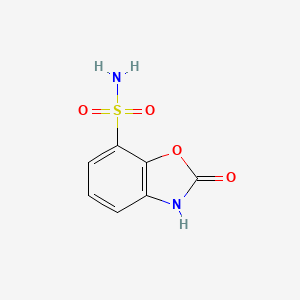

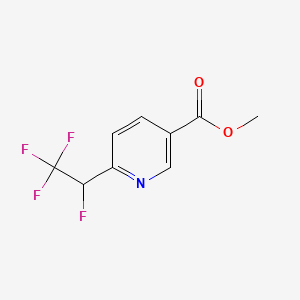
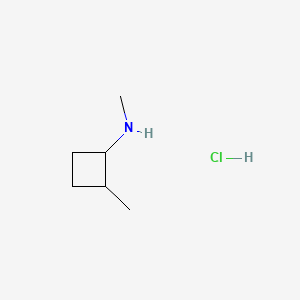
![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
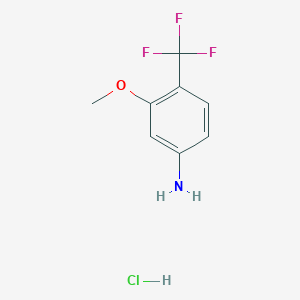
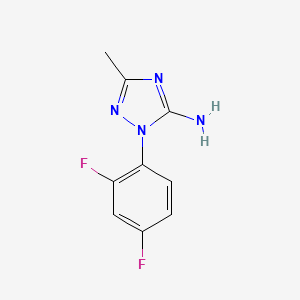
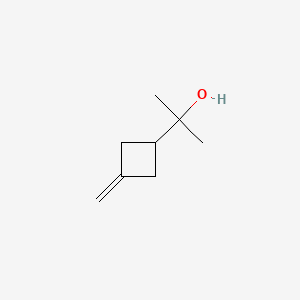
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)
![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)
![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
